molecular formula C23H26O5S B14588252 7-(Methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid CAS No. 61381-21-3

7-(Methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid

Cat. No.: B14588252
CAS No.: 61381-21-3
M. Wt: 414.5 g/mol
InChI Key: MJGPBIXGNGBETE-UHFFFAOYSA-N
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Description

7-(Methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid is an organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a xanthene core substituted with a methylsulfanyl group, an octyloxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the xanthene core, followed by the introduction of the methylsulfanyl and octyloxy groups through nucleophilic substitution reactions. The final step involves the oxidation of the intermediate compound to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-(Methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the xanthene core can be reduced to form a hydroxyl group.

    Substitution: The octyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various alkoxy or thioether derivatives.

Scientific Research Applications

7-(Methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-(methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets. The xanthene core can interact with biological macromolecules, leading to changes in their function. The methylsulfanyl and octyloxy groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with lipid membranes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Xanthene-9-carboxylic acid: Lacks the methylsulfanyl and octyloxy groups, resulting in different chemical properties.

    5-(Octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid: Similar structure but without the methylsulfanyl group.

    7-(Methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid: Similar structure but without the octyloxy group.

Uniqueness

The presence of both the methylsulfanyl and octyloxy groups in 7-(methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactions. These features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

61381-21-3

Molecular Formula

C23H26O5S

Molecular Weight

414.5 g/mol

IUPAC Name

7-methylsulfanyl-5-octoxy-9-oxoxanthene-2-carboxylic acid

InChI

InChI=1S/C23H26O5S/c1-3-4-5-6-7-8-11-27-20-14-16(29-2)13-18-21(24)17-12-15(23(25)26)9-10-19(17)28-22(18)20/h9-10,12-14H,3-8,11H2,1-2H3,(H,25,26)

InChI Key

MJGPBIXGNGBETE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=CC2=C1OC3=C(C2=O)C=C(C=C3)C(=O)O)SC

Origin of Product

United States

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